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molecular formula C8H13N3O2 B8552467 5-(1,1-Dimethoxy-ethyl)-pyrazin-2-ylamine

5-(1,1-Dimethoxy-ethyl)-pyrazin-2-ylamine

Cat. No. B8552467
M. Wt: 183.21 g/mol
InChI Key: ATCLCYDXZGZECB-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide (1.73 g, 6.47 mmol) in ethanol (13 mL) was treated with a 2N aqueous sodium hydroxide solution (11 mL, 22 mmol). The reaction was stirred at 25° C. for 63 h and then was heated at 65° C. for 1.5 h. The reaction mixture was then diluted with ethyl acetate (200 mL) and washed with a saturated aqueous sodium chloride solution (75 mL). The aqueous layer was back-extracted with ethyl acetate (100 mL). The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 4% methanol/methylene chloride) afforded impure 5-(1,1-dimethoxy-ethyl)-pyrazin-2-ylamine as a yellow solid. This material was re-purified via Biotage chromatography (FLASH 40L, Silica, 7/3 ethyl acetate/hexanes) to afford still impure 5-(1,1-dimethoxy-ethyl)-pyrazin-2-ylamine as a light yellow solid (880.4 mg, 74%) which used without further purification and characterization.
Name
N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:7]1[N:8]=[CH:9][C:10]([NH:13]C(=O)C(C)(C)C)=[N:11][CH:12]=1)([O:5][CH3:6])[CH3:4].[OH-].[Na+]>C(O)C.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:7]1[N:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=1)([O:5][CH3:6])[CH3:4] |f:1.2|

Inputs

Step One
Name
N-[5-(1,1-dimethoxy-ethyl)-pyrazin-2-yl]-2,2-dimethyl-propionamide
Quantity
1.73 g
Type
reactant
Smiles
COC(C)(OC)C=1N=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
11 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 63 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 65° C. for 1.5 h
Duration
1.5 h
WASH
Type
WASH
Details
washed with a saturated aqueous sodium chloride solution (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back-extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
COC(C)(OC)C=1N=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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